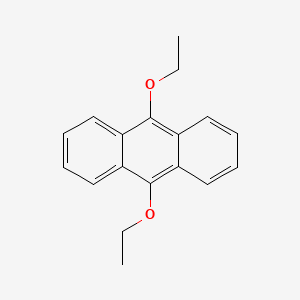

9,10-Diethoxyanthracene

Beschreibung

Eigenschaften

IUPAC Name |

9,10-diethoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNKQJAJXSUJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071757 | |

| Record name | Anthracene, 9,10-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68818-86-0 | |

| Record name | 9,10-Diethoxyanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68818-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Diethoxyanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068818860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 9,10-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene, 9,10-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-diethoxyanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIETHOXYANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6QQU7MM9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Principle

The most direct and widely reported method for preparing 9,10-diethoxyanthracene involves the etherification of the alkali salt of 9,10-anthracenediol with an alkylating agent such as ethyl bromide or diethyl sulfate in an organic solvent. This reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl groups at the 9 and 10 positions are converted to ethoxy groups.

Process Details and Parameters

- Starting Materials: Alkali salt of 9,10-anthracenediol (prepared by treating 9,10-anthracenediol with a base such as sodium hydroxide).

- Etherifying Agent: Ethyl bromide or diethyl sulfate.

- Solvent System: Biphasic system with an aqueous phase containing the alkali salt and an organic solvent containing the etherifying agent.

- Order of Addition: Critical to add the aqueous alkali salt solution to the organic solvent containing the etherifying agent to avoid side reactions and maximize yield.

- Temperature: Preferably between 20°C and 80°C to balance reaction rate and side reaction suppression. Below 20°C, the reaction proceeds slowly; above 80°C, side reactions increase.

- Catalysts/Additives: Quaternary ammonium or phosphonium salts can be added to facilitate phase transfer and improve reaction efficiency.

Reaction Mechanism and Role of Additives

The quaternary ammonium or phosphonium compounds act as phase-transfer catalysts, enhancing the transfer of the alkali salt from the aqueous phase into the organic phase where it reacts with the etherifying agent. These catalysts typically have alkyl groups ranging from methyl to octadecyl, and their presence significantly increases the etherification rate and yield.

Yield and Purity

- Yields of this compound can reach approximately 87 mol % under optimized conditions.

- Controlling the order of addition and reaction temperature is essential to minimize side reactions and impurities.

Summary Table of Etherification Parameters

| Parameter | Recommended Range/Condition | Notes |

|---|---|---|

| Starting material | Alkali salt of 9,10-anthracenediol | Prepared in aqueous solution |

| Etherifying agent | Ethyl bromide or diethyl sulfate | Organic solvent phase |

| Solvent system | Biphasic (aqueous + organic) | Organic solvent dissolves etherifying agent |

| Temperature | 20°C to 80°C | Below 20°C slow; above 80°C side reactions |

| Order of addition | Add aqueous alkali salt solution to organic phase | Prevents side reactions |

| Catalyst | Quaternary ammonium/phosphonium salts | Enhances phase transfer and yield |

| Yield | Up to 87 mol % | Under optimized conditions |

(Adapted from patent US7279607B2)

Alternative Preparation via Anthraquinone Reduction and Alkylation

Another industrially advantageous method involves the reduction of anthraquinone derivatives followed by alkylation:

- Step 1: Reduction of anthraquinone to 9,10-anthracenediol using reducing agents such as hydrosulfite in alkaline medium at pH ≥ 9 and temperature ≤ 50°C.

- Step 2: Alkylation of the resulting 9,10-anthracenediol with alkylating agents like dimethyl sulfate or diethyl sulfate in the presence of alcohol solvents.

This method offers an integrated approach to producing dialkoxy anthracene derivatives, including this compound, with industrial scalability.

Summary and Recommendations

The preparation of this compound is best achieved via etherification of 9,10-anthracenediol alkali salts with ethyl bromide or diethyl sulfate in a biphasic system under controlled temperature and order of addition. Use of phase transfer catalysts such as quaternary ammonium salts significantly improves yield and reaction efficiency. Alternative methods involving reduction of anthraquinone followed by alkylation offer industrially viable routes.

Maintaining reaction temperature between 20°C and 80°C and careful control of reagent addition order are critical to suppress side reactions and achieve high purity. Photochemical data suggest that the ethoxy groups confer stability advantages but require careful handling to prevent degradation.

Wissenschaftliche Forschungsanwendungen

Photoinitiator in Polymerization

1. Role as a Photoinitiator

9,10-Diethoxyanthracene is widely used as a photoinitiator in cationic polymerization processes. It acts effectively when exposed to UV or visible light, enabling the polymerization of various resins, including epoxy and vinyl ether systems. This property is particularly valuable in applications that require rapid curing times and low thermal sensitivity .

2. Enhanced Performance Characteristics

Research indicates that DEA can be combined with other anthracene derivatives to form mixed donor systems that exhibit improved cure speeds and depths. This synergistic effect allows for the optimization of formulations used in dental materials and coatings, providing better color stability and reduced color formation during curing .

Photosensitizing Agent

1. Application in Photochemical Reactions

DEA serves as a photosensitizing agent for diaryl iodonium salts, which are crucial in photopolymerizable compositions. This application is significant in the development of advanced coatings and inks used in graphic arts and imaging technologies .

2. Mechanistic Studies

Studies have shown that DEA can undergo photooxidation under different conditions, leading to diverse mechanistic pathways depending on the medium (homogeneous solution vs. reverse micelle). These insights are essential for tailoring photochemical reactions for specific industrial applications .

Synthesis of Polymetallic Complexes

This compound has been utilized for the preparation of polymetallic complexes through selective π-coordination. This application is relevant in materials chemistry, where such complexes can exhibit unique electronic properties beneficial for catalysis and sensor technologies .

Case Studies

Wirkmechanismus

The primary mechanism by which 9,10-Diethoxyanthracene exerts its effects is through photoinduced electron transfer. Upon exposure to light, it forms a radical cation that can participate in various electron transfer processes. In homogeneous solutions, the electron transfer occurs from the singlet excited state, while in reverse micelle solutions, it is gated by intersystem crossing to the triplet state . This mechanism is crucial for its role as a photosensitizer and in the formation of polymetallic complexes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties

Key Observations :

- Electronic Effects: Electron-donating substituents (e.g., methoxy, ethoxy) enhance solubility and alter absorption/emission spectra compared to non-polar groups (e.g., phenyl) .

Photophysical Properties

Fluorescence Behavior

This compound’s fluorescence properties differ significantly from AIE-active derivatives like DPA (9,10-dipyrrylanthracene) and ACQ-prone compounds like DBPA (9,10-di-(N-t-butyloxycarboryl-2-pyrryl)anthracene):

Table 2: Fluorescence Quantum Yields (Φ) and Emission Maxima

Key Findings :

- AIE vs. ACQ : DPA exhibits aggregation-induced emission (AIE) due to restricted intramolecular rotation (RIR) of pyrrolyl groups, whereas DBPA shows ACQ due to steric hindrance from bulky Boc groups .

Biologische Aktivität

9,10-Diethoxyanthracene is an organic compound known for its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

This compound belongs to the anthracene family, characterized by a three-ring polycyclic aromatic hydrocarbon structure. Its chemical formula is CHO, and it features two ethoxy groups attached to the 9 and 10 positions of the anthracene core.

Synthesis

The synthesis of this compound typically involves the alkylation of anthracene with ethyl bromide in the presence of a base. This method allows for the introduction of ethoxy groups at the desired positions.

Antitumor Activity

Research has indicated that derivatives of anthracene, including this compound, exhibit significant antitumor properties. A study reported that compounds related to anthracene can induce cytotoxicity against various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to apoptosis in tumor cells .

The photochemical behavior of this compound has been studied extensively. It undergoes photooxidation processes that result in the formation of singlet oxygen and other reactive intermediates. These photoproducts can contribute to its biological activity by enhancing oxidative stress within cells .

The biological activity of this compound can be attributed to several mechanisms:

- Generation of Reactive Oxygen Species (ROS): Upon exposure to light, this compound generates singlet oxygen, which is a potent oxidizing agent capable of damaging cellular components.

- Interaction with Cellular Targets: The compound may interact with specific proteins or enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis: Studies suggest that ROS generation leads to mitochondrial dysfunction and subsequent activation of apoptotic pathways in cancer cells.

Case Studies

Q & A

Q. How do solvent polarity and temperature affect the photophysical properties of this compound?

- Answer : Ethoxy groups enhance solubility in polar aprotic solvents (e.g., DCM, THF), enabling studies in varied environments. Temperature-dependent fluorescence quenching experiments reveal non-radiative decay pathways. For example, elevated temperatures (>50°C) reduce quantum yield due to increased vibrational modes, while low temperatures enhance emission intensity .

Advanced Research Questions

Q. What computational methods are used to predict the electronic structure and reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps (~3.2 eV for anthracene derivatives), correlating with experimental redox potentials. Molecular dynamics simulations predict aggregation behavior in solution, critical for optoelectronic applications. NIST data ( ) provide reference enthalpies for validating computational results .

Q. How can this compound be functionalized for sensor applications, and what selectivity challenges arise?

- Answer : The ethoxy groups serve as anchor points for covalent modification (e.g., esterification, amidation). For pollutant detection, grafting carboxylate groups (as in ) enhances metal-ion binding. Selectivity issues arise from competing π-π interactions in mixed-analyte systems. Methodological solutions include steric hindrance tuning (e.g., bulky substituents) or dual-signal transduction (fluorescence + electrochemical) .

Q. What strategies resolve contradictions in reported photostability data for this compound derivatives?

- Answer : Discrepancies often stem from impurities (e.g., residual bromine in ) or measurement conditions (e.g., oxygen presence accelerates degradation). Controlled studies under inert atmospheres (N₂/Ar) and HPLC purity verification (>98%, per ) are essential. Time-resolved spectroscopy distinguishes degradation pathways (e.g., singlet oxygen vs. radical-mediated oxidation) .

Q. How does the electronic effect of ethoxy substituents influence charge-transfer interactions in donor-acceptor systems?

- Answer : Ethoxy groups act as electron donors, lowering the LUMO energy and facilitating charge transfer to acceptors (e.g., nitroaromatics). Transient absorption spectroscopy quantifies charge-separation lifetimes. Comparative studies with 9,10-dibutoxyanthracene ( ) show longer alkoxy chains reduce orbital overlap, decreasing charge-transfer efficiency .

Methodological Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Answer : Refer to SDS guidelines ():

- Storage : Under nitrogen at –20°C to prevent oxidation.

- PPE : Gloves (nitrile) and safety goggles; avoid inhalation of crystalline dust.

- Waste Disposal : Incinerate in certified facilities; halogenated byproducts require neutralization prior to disposal .

Q. How are batch-to-batch variations in synthetic yield minimized during scale-up?

- Answer : Optimize catalyst loading (e.g., 7.5 mol% Pd in ) and use Schlenk techniques for oxygen-sensitive steps. In-line NMR monitoring (e.g., ReactIR) tracks intermediate formation. Reproducible chromatography gradients (e.g., 16% DCM in hexane) ensure consistent purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.